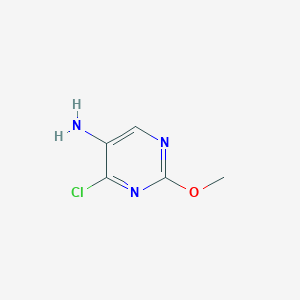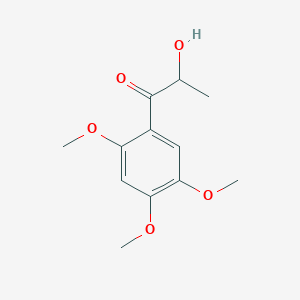![molecular formula C22H24N2OS B12433436 N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-10,12,15-triméthyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,9,11,13-heptaène-6-carboxamide est un composé organique complexe avec une structure unique qui comprend un groupe cyclopentyle, plusieurs groupes méthyles, un atome de soufre et un système azatricyclique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-Cyclopentyl-10,12,15-triméthyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,9,11,13-heptaène-6-carboxamide implique généralement plusieurs étapes, notamment la formation du noyau azatricyclique, l'introduction du groupe cyclopentyle et l'incorporation de l'atome de soufre. Les conditions de réaction nécessitent souvent des catalyseurs, des solvants et un contrôle de la température spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
N-Cyclopentyl-10,12,15-triméthyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,9,11,13-heptaène-6-carboxamide peut subir différents types de réactions chimiques, notamment :
Oxydation : L'atome de soufre peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour modifier le système azatricyclique ou le groupe carboxamide.
Substitution : Divers substituants peuvent être introduits à différentes positions sur la molécule par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'atome de soufre peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels à des positions spécifiques sur la molécule.
Applications de la recherche scientifique
N-Cyclopentyl-10,12,15-triméthyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,9,11,13-heptaène-6-carboxamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Enquêté pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou en tant que composé de tête pour la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action de N-Cyclopentyl-10,12,15-triméthyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,9,11,13-heptaène-6-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,9,11,13-heptaène
- 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,11,13-hexaène-9-carbonitrile
Unicité
N-Cyclopentyl-10,12,15-triméthyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadéc-1(15),3,5,7,9,11,13-heptaène-6-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence du groupe cyclopentyle, de plusieurs groupes méthyles et du système azatricyclique avec un atome de soufre le distingue des autres composés similaires. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C22H24N2OS |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
N-cyclopentyl-6,7,10-trimethylbenzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C22H24N2OS/c1-13-8-9-14(2)21-20(13)15(3)23-18-12-16(10-11-19(18)26-21)22(25)24-17-6-4-5-7-17/h8-12,17H,4-7H2,1-3H3,(H,24,25) |
Clé InChI |
OXQIMPINMBEGRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)SC2=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


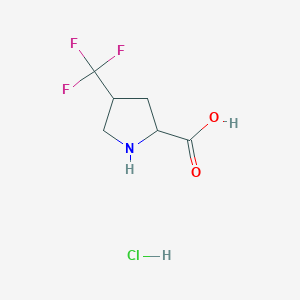
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)

![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
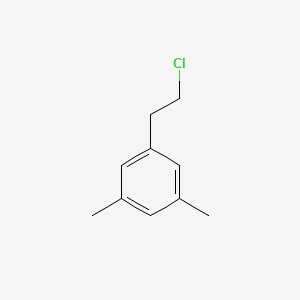
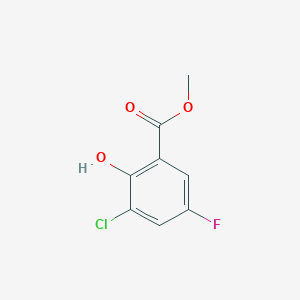
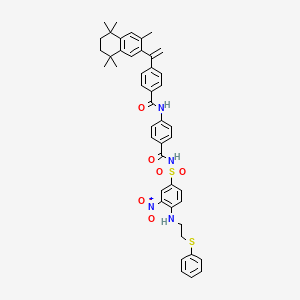
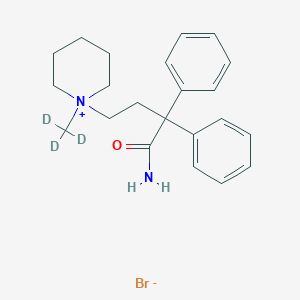
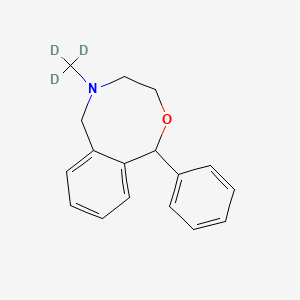
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
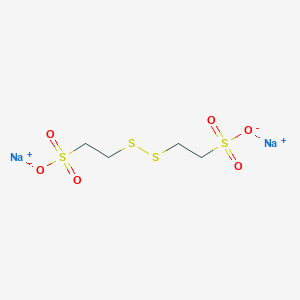
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
